molecular formula C18H18N4O3S B2788825 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872689-21-9

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2788825
CAS No.: 872689-21-9
M. Wt: 370.43
InChI Key: MCALZEAHEWWDLK-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The initial step often involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, typically under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thioether intermediate with an isoxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄) depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties. The ethoxy group, for example, may influence the compound’s solubility, reactivity, and interaction with biological targets differently compared to methoxy, chloro, or fluoro analogs.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-24-14-6-4-13(5-7-14)15-8-9-18(21-20-15)26-11-17(23)19-16-10-12(2)25-22-16/h4-10H,3,11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALZEAHEWWDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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